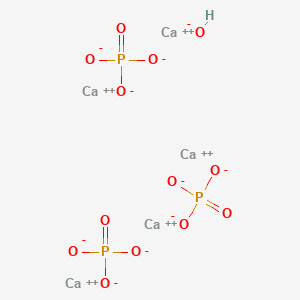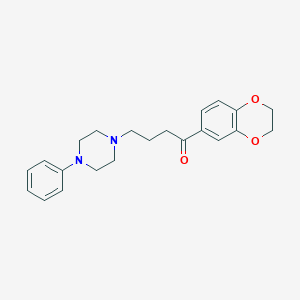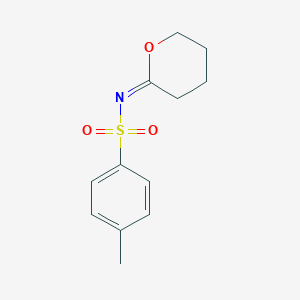
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in inflammation and cancer.
Mecanismo De Acción
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, cell survival, and cancer. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of the kinase IKKβ, which is a critical component of the NF-κB pathway. By inhibiting IKKβ, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide prevents the activation of NF-κB and the expression of target genes.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In cancer cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. In immune cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for IKKβ inhibition. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively validated in various in vitro and in vivo models, making it a reliable tool for studying the NF-κB pathway. However, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has some limitations, including its poor solubility in water and its potential off-target effects. Researchers should carefully consider these limitations when designing experiments using 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide.
Direcciones Futuras
There are several future directions for research on 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide on cancer, inflammation, and autoimmune disorders. Second, studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide for clinical use. Third, studies are needed to explore the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in combination with other therapies for cancer and other diseases. Finally, studies are needed to investigate the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases.
Métodos De Síntesis
The synthesis of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran in the presence of a base, followed by treatment with ammonia. The resulting product is then purified using chromatography.
Aplicaciones Científicas De Investigación
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. In autoimmune disorders, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the activity of immune cells, such as T cells and B cells.
Propiedades
Número CAS |
1468-27-5 |
|---|---|
Nombre del producto |
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide |
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-12-4-2-3-9-16-12/h5-8H,2-4,9H2,1H3/b13-12+ |
Clave InChI |
ZKHXUEGXMLYKSX-OUKQBFOZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
Sinónimos |
4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
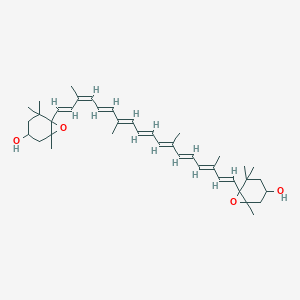

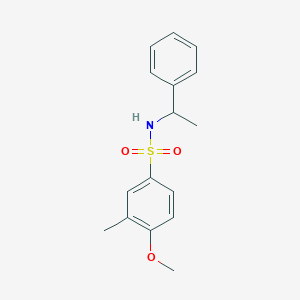
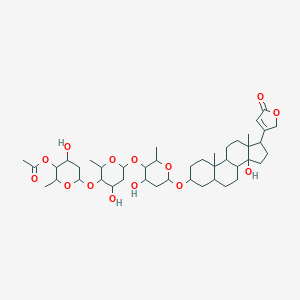
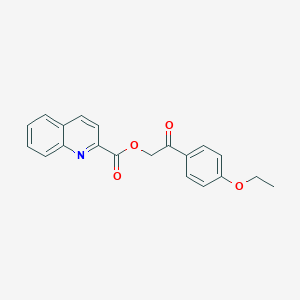
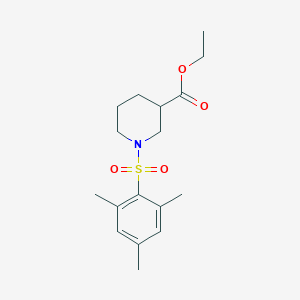
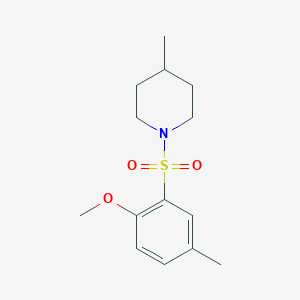
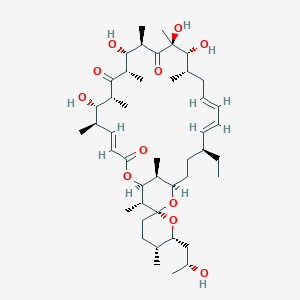
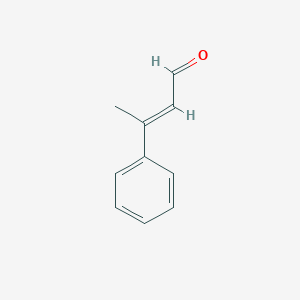
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
